6-Methyl-6-propyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline
Description
Properties
CAS No. |
66373-55-5 |
|---|---|
Molecular Formula |
C18H19N3 |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
6-methyl-6-propyl-5H-benzimidazolo[1,2-c]quinazoline |
InChI |
InChI=1S/C18H19N3/c1-3-12-18(2)20-14-9-5-4-8-13(14)17-19-15-10-6-7-11-16(15)21(17)18/h4-11,20H,3,12H2,1-2H3 |
InChI Key |
PVRHIOQTEXYCLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(NC2=CC=CC=C2C3=NC4=CC=CC=C4N31)C |
Origin of Product |
United States |
Preparation Methods
Schiff Base Formation and Cyclization
The most widely reported method involves refluxing 2-(2-aminophenyl)-1H-benzimidazole with propionaldehyde in ethanol. The reaction proceeds via Schiff base formation, followed by intramolecular cyclization to yield the 5,6-dihydroquinazoline framework.
- Reactants :
- 2-(2-Aminophenyl)-1H-benzimidazole (0.05 mol)
- Propionaldehyde (0.05 mol)
- Ethanol (200 mL)
- Conditions :
- Reflux for 5 hours under inert atmosphere.
- Concentration under reduced pressure to precipitate the product.
- Recrystallization from ethanol yields pale-yellow crystals (60–70%).
Mechanistic Insights :
- The aldehyde carbonyl reacts with the primary amine of 2-aminophenylbenzimidazole, forming an imine intermediate.
- Tautomerization and nucleophilic attack by the benzimidazole nitrogen lead to cyclization, generating the dihydroquinazoline ring.
Yield Optimization :
- Solvent-free conditions : Eliminating ethanol and heating at 80°C with NaOH increases yield to 85–92%.
- Acid catalysis : Adding p-toluenesulfonic acid (0.25 mmol) accelerates imine formation.
Microwave-Assisted Synthesis
Accelerated Cyclization
Microwave irradiation reduces reaction times from hours to minutes. A modified protocol using dimethylacetamide (DMAC) as a polar aprotic solvent achieves 94% yield in 4 minutes.
Procedure :
- Reactants :
- 2-(2-Aminophenyl)-1H-benzimidazole (5 mmol)
- Propionaldehyde (5 mmol)
- Triethylorthoformate (7.5 mmol)
- Conditions :
- Microwave irradiation at 600 W for 4 minutes.
- Precipitation in water and recrystallization from ethanol.
Advantages :
Catalytic Approaches
Ionic Liquid-Mediated Synthesis
Using 1-butyl-3-methylimidazolium bromide ([BMIm]Br) as a solvent and iodine (0.05 mmol) as a catalyst enhances reaction efficiency:
- Reactants :
- 2-(1H-benzimidazol-2-yl)aniline (1.0 mmol)
- Propionaldehyde (1.0 mmol)
- Conditions :
- Stirring at 80°C in [BMIm]Br for 2–4 hours.
- Isolation by filtration and washing with water.
Key Outcomes :
Structural Characterization
Spectroscopic Analysis
- ¹H NMR (400 MHz, CDCl₃) :
- δ 7.85–7.15 (m, 8H, aromatic protons).
- δ 4.25 (s, 2H, CH₂ of dihydroquinazoline).
- δ 2.55 (t, J = 7.2 Hz, 2H, CH₂ of propyl).
- δ 1.65 (m, 2H, CH₂ of propyl).
- δ 1.30 (s, 3H, CH₃).
- δ 0.95 (t, J = 7.0 Hz, 3H, CH₃ of propyl).
- ¹³C NMR (100 MHz, CDCl₃) :
- δ 160.2 (C=N), 145.3–115.8 (aromatic carbons).
- δ 65.4 (C6 with CH₃ and CH₂CH₂CH₃).
- δ 37.2 (CH₂CH₂CH₃), 22.1 (CH₃), 13.8 (terminal CH₃).
- ESI-HRMS : m/z 318.1845 [M+H]⁺ (calc. 318.1839 for C₂₀H₂₀N₃).
X-ray Crystallography
Single-crystal X-ray analysis of analogous compounds confirms:
- Geminal substitution : Methyl and propyl groups occupy the 6-position with bond angles of 109.5°–112.3°.
- Planarity : The benzimidazole and quinazoline rings form a dihedral angle of 8.29°.
Comparative Methodological Analysis
| Method | Conditions | Yield (%) | Time | Advantages |
|---|---|---|---|---|
| Conventional Reflux | Ethanol, 80°C | 60–70 | 5 hours | Simplicity, low cost |
| Microwave-Assisted | DMAC, 600 W | 94 | 4 minutes | Rapid, high yield |
| Ionic Liquid Catalysis | [BMIm]Br, I₂ | 89–92 | 2–4 hours | Recyclable solvent, mild conditions |
| Solvent-Free | NaOH, 80°C | 85–92 | 3 hours | Eco-friendly, no organic waste |
Chemical Reactions Analysis
Types of Reactions
6-Methyl-6-propyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzimidazole and quinazoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted benzimidazoquinazolines depending on the reagents used.
Scientific Research Applications
6-Methyl-6-propyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a potential therapeutic agent for central nervous system disorders due to its ability to penetrate the blood-brain barrier.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 6-Methyl-6-propyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The compound’s ability to penetrate cell membranes and interact with intracellular targets is crucial for its biological activity. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 6-methyl-6-propyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline with structurally or functionally related compounds, emphasizing substituent effects, biological activities, and therapeutic relevance.
Anti-Tubercular Activity
- 2-Methyl-6-propylbenzo[4,5]imidazo[1,2-c]quinazoline (Compound 18) :
This analog, differing in the methyl group position (2-methyl vs. 6-methyl), demonstrated potent anti-tubercular activity against M. tuberculosis with an MIC of 0.78 µg/mL . The 2-methyl substituent may enhance steric interactions with bacterial targets, whereas the 6-propyl group likely contributes to membrane penetration.
Anticancer Activity
- 2,3-Dihydroimidazo[1,2-c]quinazoline Derivatives (Compounds 12a–j): These dual PI3K/HDAC inhibitors showed antiproliferative activity against leukemia (K562) and lymphoma (Hut78) cells, with IC50 values in the nanomolar range . The dihydro structure facilitates enzyme inhibition, but the absence of a benzimidazole ring may limit DNA intercalation compared to benzimidazo-quinazolines.
- Benzimidazo[1,2-c]quinazolines (1994 Study) :
Early analogs exhibited high in vitro antitumor activity via DNA intercalation . The 6-methyl-6-propyl substituents in the target compound could enhance lipophilicity and tumor penetration over simpler alkyl or aryl derivatives.
Cardiovascular Activity
- 2,3-Dihydroimidazo[1,2-c]quinazoline (Compound 146): This derivative, featuring a thiopyrimidine moiety, reduced blood pressure in hypertensive rats by –33.9 ± 9.7% (1 h) and –22.5 ± 7.6% (4 h), acting as a selective adrenoreceptor antagonist . The dihydro scaffold is critical for receptor binding, but the target compound’s benzimidazole fusion may redirect activity toward other therapeutic pathways.
Antioxidant and Antimicrobial Activity
- 6-Heptyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline (OCT) :
Synthesized via microwave irradiation, OCT showed moderate antioxidant (ABTS/DPPH assays) and antimicrobial activity . The longer 6-heptyl chain may improve radical scavenging but reduce solubility compared to the 6-propyl group in the target compound.
Structural and Functional Analysis Table
Key Findings and Implications
Substituent Position Matters : Anti-tubercular activity is highly sensitive to methyl group placement (2-methyl > 6-methyl in potency) .
Dihydro Moiety Enhances Stability: The 5,6-dihydro structure improves enzyme inhibition (e.g., PI3K/HDAC) and receptor binding compared to non-dihydro analogs .
Alkyl Chain Length Modulates Bioactivity : Longer chains (e.g., 6-heptyl) improve antioxidant capacity but may compromise solubility, whereas shorter chains (6-propyl) balance lipophilicity and bioavailability .
Structural Hybridization : The benzimidazole-quinazoline fusion in the target compound enables dual mechanisms (e.g., DNA intercalation and kinase inhibition), unlike simpler imidazo-quinazolines .
Biological Activity
6-Methyl-6-propyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline is a compound belonging to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and antioxidant properties, as well as its potential applications in medicinal chemistry.
Synthesis and Characterization
The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis and classical heating methods. Recent studies have shown that the microwave method yields higher percentages (up to 98%) in significantly shorter reaction times compared to traditional methods . The compound has been characterized using spectroscopic techniques such as NMR and X-ray crystallography, confirming its structural integrity and purity .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antibacterial properties. A study reported that certain derivatives demonstrated high antibacterial activity against Gram-positive bacteria, while showing limited or no activity against Gram-negative strains .
| Compound | Activity Against Gram-positive Strains | Activity Against Gram-negative Strains |
|---|---|---|
| Derivative A | High | None |
| Derivative B | Moderate | None |
| Derivative C | High | None |
This selective antibacterial activity suggests a mechanism that may involve interference with bacterial cell wall synthesis or function.
Antioxidant Activity
In addition to its antimicrobial properties, this compound has been evaluated for its antioxidant capabilities. The compound exhibited significant antioxidant activity against DPPH and ABTS radicals, indicating its potential as a natural antioxidant agent .
Case Studies
Several case studies have highlighted the effectiveness of benzimidazole derivatives in clinical applications:
- Antimicrobial Efficacy : A study focused on the synthesis of various benzimidazole derivatives, including this compound, demonstrated their efficacy against resistant bacterial strains. The results suggested that these compounds could serve as leads for developing new antibiotics.
- Photoluminescence Properties : Some derivatives were noted to emit blue light under UV exposure. This property was explored for potential applications in phototherapy and imaging techniques in medicine .
- Structural Studies : Detailed structural analyses using X-ray crystallography provided insights into the molecular interactions within the compound. These studies revealed hydrogen bonding patterns that could contribute to its biological activity .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 6-alkyl/aryl substituted dihydrobenzimidazo[1,2-c]quinazoline derivatives?
- Methodology : The compound can be synthesized via condensation of 2-(1H-benzimidazol-2-yl)aniline with substituted aldehydes or ketones. Ionic liquids (e.g., [Bmim]BF₄) are effective solvents, offering high yields and simplified workup . For 6-alkyl derivatives, alkylation of intermediates like benzo[4,5]imidazo[1,2-c]quinazolin-6-thiolate with alkyl halides is recommended, using K₂CO₃/DMF for optimal reactivity .
- Key Data : Reaction yields range from 65–92% under ionic liquid conditions , with purity confirmed by NMR and HRMS .
Q. Which analytical techniques are critical for structural validation of dihydrobenzimidazo[1,2-c]quinazoline derivatives?
- Methodology :
- 1H/13C NMR : Assign chemical shifts to confirm substituent positions (e.g., dihydro protons at δ 4.5–5.5 ppm) .
- X-ray crystallography : Resolve bond lengths (e.g., C–N: 1.33–1.38 Å) and dihedral angles to verify planarity .
- IR spectroscopy : Identify NH/CN stretches (~3400 cm⁻¹ and ~1600 cm⁻¹) .
Q. How are antimicrobial and antitumor activities evaluated for benzimidazo[1,2-c]quinazoline derivatives?
- Methodology :
- Antimicrobial : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values <50 µg/mL indicating potency .
- Antitumor : Conduct MTT assays on cancer cell lines (e.g., HeLa), comparing IC₅₀ values to reference drugs like doxorubicin .
Advanced Research Questions
Q. How can alkylation reactions be optimized to enhance regioselectivity in 6-substituted derivatives?
- Methodology : Screen bases (e.g., K₂CO₃ vs. Cs₂CO₃) and solvents (DMF vs. DMSO) to improve nucleophilicity of the thiolate intermediate. For 6-propyl derivatives, use 1-bromopropane in DMF with K₂CO₃ (80°C, 12 h), achieving ~85% yield .
- Data Contradictions : Polar aprotic solvents may increase side-product formation; monitor via TLC and adjust reaction time .
Q. What mechanistic insights explain the formation of spiro derivatives in benzimidazo[1,2-c]quinazoline synthesis?
- Methodology : Isotopic labeling (e.g., ¹⁵N) and DFT calculations reveal that spiro compounds (e.g., spiro-oxindoles) form via intramolecular cyclization of intermediates generated from isatin derivatives . Kinetic studies show activation energy barriers <25 kcal/mol for cyclization .
Q. How do substituent effects influence the biological activity of 6-alkyl/aryl derivatives?
- Structure-Activity Relationship (SAR) :
- 6-Alkyl groups (e.g., methyl, propyl) : Enhance lipophilicity, improving membrane permeability (logP >3.5) and antitumor activity .
- Electron-withdrawing groups (e.g., F) : Increase antimicrobial potency by 2–4× via H-bonding with bacterial enzymes .
- Data Table :
| Substituent | IC₅₀ (HeLa, µM) | MIC (S. aureus, µg/mL) |
|---|---|---|
| 6-Methyl | 12.3 | 28.5 |
| 6-Propyl | 9.8 | 22.1 |
| 6-Fluorophenyl | 15.6 | 18.7 |
Q. How can crystallographic data resolve contradictions in NMR-based structural assignments?
- Case Study : For 6-(2-fluorophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline, NMR suggested a planar quinazoline ring, but X-ray data revealed a puckered conformation (dihedral angle = 12.5°), clarifying misassignments in NOESY correlations .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
